molecular formula C22H15BrO5 B2684966 (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622796-03-6

(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2684966
CAS No.: 622796-03-6
M. Wt: 439.261
InChI Key: CJWNMWCWALCZOE-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a bromophenyl group, a furan ring, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, often using 4-bromobenzoyl chloride and a suitable base.

    Attachment of the Furan Ring: The furan ring is attached through a condensation reaction with 5-methylfuran-2-carbaldehyde.

    Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Alcohol derivatives of the carbonyl groups.

    Substitution Products: Various substituted benzofuran derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.

Biology and Medicine:

    Potential Therapeutic Agents: Investigated for potential use as therapeutic agents due to their biological activities.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Material Science:

    Pharmaceuticals: Used in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of (Z)-6-(2-(4-bromophenyl)-2-oxoethoxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Furan Derivatives: Compounds with furan rings and various functional groups.

Uniqueness:

    Structural Complexity: The combination of a bromophenyl group, a furan ring, and a benzofuran core makes this compound unique.

    Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities.

Properties

IUPAC Name

(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO5/c1-13-2-7-17(27-13)11-21-22(25)18-9-8-16(10-20(18)28-21)26-12-19(24)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWNMWCWALCZOE-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.